molecular formula C13H18O3 B3188425 3-(4-(tert-Butoxy)phenyl)propanoic acid CAS No. 21323-98-8

3-(4-(tert-Butoxy)phenyl)propanoic acid

Cat. No. B3188425
Key on ui cas rn: 21323-98-8
M. Wt: 222.28 g/mol
InChI Key: LRZTWGHLBQKZBJ-UHFFFAOYSA-N
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Patent
US04167508

Procedure details

2.86 g (8 mmol) of 3-(4-tert.butoxyphenyl)-propionic acid 4-nitrobenzyl ester in 500 ml of dioxan are saponified while stirring with 8 ml of 2-N sodium hydroxide for 2 hours at 70° C. and for 12 hours at room temperature. After acidifying the solution with an equivalent amount of 1-N hydrochloric acid, the organic solvent is almost completely removed in vacuo and the residue partitioned between 40 ml of 0.5-N potassium hydrogen carbonate solution and diethyl ether. After cooling, the aqueous phase is cautiously acidified with 1-N hydrochloric acid and extracted several times with ethyl acetate. The combined organic phases are washed neutral with water, dried over sodium sulphate and evaporated in vacuo. A solution of the residue in heptane is filtered and evaporated to dryness in vacuo. There is obtained 3-(4-tert.butoxyphenyl)-propionic acid in the form of a crystalline residue of melting point 29°-31° C. The product is chromatographically pure in cyclohexane/chloroform/acetic acid (45:45:10). The yield amounts to 1.3 g (73% of theory).
Name
3-(4-tert.butoxyphenyl)-propionic acid 4-nitrobenzyl ester
Quantity
2.86 g
Type
reactant
Reaction Step One
[Compound]
Name
2-N
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N+](C1C=CC(C[O:9][C:10](=[O:24])[CH2:11][CH2:12][C:13]2[CH:18]=[CH:17][C:16]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:15][CH:14]=2)=CC=1)([O-])=O.[OH-].[Na+].Cl>O1CCOCC1>[C:20]([O:19][C:16]1[CH:15]=[CH:14][C:13]([CH2:12][CH2:11][C:10]([OH:24])=[O:9])=[CH:18][CH:17]=1)([CH3:23])([CH3:21])[CH3:22] |f:1.2|

Inputs

Step One
Name
3-(4-tert.butoxyphenyl)-propionic acid 4-nitrobenzyl ester
Quantity
2.86 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(COC(CCC2=CC=C(C=C2)OC(C)(C)C)=O)C=C1
Step Two
Name
2-N
Quantity
8 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvent is almost completely removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between 40 ml of 0.5-N potassium hydrogen carbonate solution and diethyl ether
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted several times with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases are washed neutral with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
A solution of the residue in heptane is filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC1=CC=C(C=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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